molecular formula C17H26N4O2 B1240408 2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Cat. No. B1240408
M. Wt: 318.4 g/mol
InChI Key: ZPQCAVFJNQLWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide is a N-alkylpyrrolidine.

Scientific Research Applications

Anticancer Activity

The compound 2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide and its derivatives have been explored for their potential anticancer properties. For instance, a study demonstrated the cytotoxic activity of a similar compound against breast cancer cell lines, indicating potential applications in cancer treatment (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Dopamine Receptor Modulating Activity

Research has been conducted on analogs of this compound to assess their ability to modulate dopamine receptors. These studies have implications for developing treatments for neurological disorders, as dopamine plays a crucial role in brain function (P. Baures, W. Ojala, W. B. Gleason, R. Mishra, R. Johnson, 1994).

Antimicrobial Agents

Several studies have synthesized derivatives of 2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide to evaluate their antimicrobial properties. These compounds have shown potential as antimicrobial agents, which is crucial given the rising concern of drug-resistant infections (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).

Coordination Complexes and Antioxidant Activity

The compound's derivatives have also been used to synthesize coordination complexes with metals like Co(II) and Cu(II). These complexes have demonstrated significant antioxidant activity, suggesting their utility in addressing oxidative stress-related conditions (K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019).

properties

Product Name

2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

Molecular Formula

C17H26N4O2

Molecular Weight

318.4 g/mol

IUPAC Name

2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C17H26N4O2/c1-13-5-6-15-14(10-13)11-21(19-15)12-16(22)18-7-3-9-20-8-2-4-17(20)23/h11,13H,2-10,12H2,1H3,(H,18,22)

InChI Key

ZPQCAVFJNQLWGI-UHFFFAOYSA-N

SMILES

CC1CCC2=NN(C=C2C1)CC(=O)NCCCN3CCCC3=O

Canonical SMILES

CC1CCC2=NN(C=C2C1)CC(=O)NCCCN3CCCC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
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2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide

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